tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
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Overview
Description
Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate: is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic ester group and a phenylpropanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate typically involves the following steps:
Boronic Acid Formation: The starting material, phenylboronic acid, undergoes a reaction with a suitable boronic acid derivative to form the boronic ester.
Esterification: The boronic acid derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Phenolic Derivatives: Resulting from oxidation reactions.
Boronic Acids: Resulting from reduction reactions.
Substituted Boronic Esters: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds in organic synthesis. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors. Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Boronic Acids: Similar in structure but lack the ester group.
Phenylpropanoates: Similar in the phenylpropanoate moiety but lack the boronic ester group.
Other Boronic Esters: Similar in the boronic ester group but differ in the phenyl group.
Uniqueness: Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate stands out due to its combination of a boronic ester and a phenylpropanoate moiety, which provides unique reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-17(2,3)22-16(21)13-12-14-10-8-9-11-15(14)20-23-18(4,5)19(6,7)24-20/h8-11H,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLZNKSDIBNMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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